molecular formula C7H12ClNS B2837201 N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl CAS No. 860710-37-8

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl

Cat. No.: B2837201
CAS No.: 860710-37-8
M. Wt: 177.69
InChI Key: YWUYLYGTMBZXNV-UHFFFAOYSA-N
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Description

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl is a chemical compound with the molecular formula C6H9NS·HCl. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its white crystalline appearance and a melting point range of 188-200°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl typically involves the reaction of 3-methylthiophene with methylamine under controlled conditions. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl stands out due to its specific structural features, which confer unique reactivity and biological activity.

Properties

IUPAC Name

N-methyl-1-(3-methylthiophen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYLYGTMBZXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860710-37-8
Record name methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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